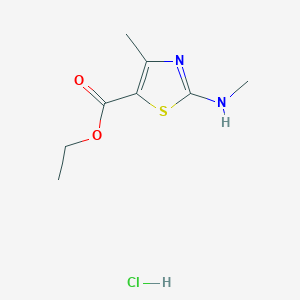
2-(3,5-Difluorobenzoyl)-3-methylpyridine
Descripción general
Descripción
3,5-Difluorobenzoyl Chloride is a colorless to light yellow clear liquid . It is used as a pharmaceutical intermediate, organic intermediate, and in chemical synthesis .
Molecular Structure Analysis
The molecular formula of 3,5-Difluorobenzoyl Chloride is C7H3ClF2O, and its molecular weight is 176.55 .Physical And Chemical Properties Analysis
3,5-Difluorobenzoyl Chloride has a flash point of 69 °C, a specific gravity of 1.41, and a refractive index of 1.50 .Aplicaciones Científicas De Investigación
Material Science and Molecular Engineering
One study focuses on the synthesis, structural characterization, and first electroluminescent properties of mono-cyclometalated platinum(II) complexes, which involve ligands similar in structure to 2-(3,5-Difluorobenzoyl)-3-methylpyridine. These complexes demonstrate potential applications in the development of new electroluminescent materials, which are crucial for advancing display and lighting technologies (Ionkin, Marshall, & Wang, 2005).
Molecular Structure and Chemical Reactions
Another study delves into the molecular structure, X-ray diffractions, and DFT calculations of a novel phthalide derivative. While not the same compound, the methodologies and analytical techniques used, such as X-ray diffraction and DFT calculations, are relevant for understanding the structural characteristics and chemical behavior of compounds like 2-(3,5-Difluorobenzoyl)-3-methylpyridine. These insights are fundamental in fields like drug design and material science, where understanding the molecular structure is crucial (Yılmaz et al., 2020).
Supramolecular Chemistry
Research on the crystal structure of organic acid–base salts involving 2-amino-6-methylpyridine demonstrates the importance of supramolecular chemistry in designing new materials with specific properties. These studies contribute to the broader understanding of molecular interactions and assembly, which are key in developing advanced materials for various applications, including catalysis, drug delivery, and nanotechnology (Thanigaimani et al., 2015).
Luminescence and Photophysical Properties
The preparation and characterization of lanthanide ternary complexes, which involve interactions with compounds similar to 2-(3,5-Difluorobenzoyl)-3-methylpyridine, shed light on the luminescence and photophysical properties of these complexes. Such studies are integral to the development of new luminescent materials for applications in bioimaging, sensors, and light-emitting devices (Du, Ren, & Zhang, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
(3,5-difluorophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-3-2-4-16-12(8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGJJDZUAOVUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorobenzoyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride](/img/structure/B1452919.png)
![[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1452920.png)
![1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1452924.png)


![2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid](/img/structure/B1452929.png)
![octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1452931.png)

![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/structure/B1452934.png)



![2-Chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1452939.png)